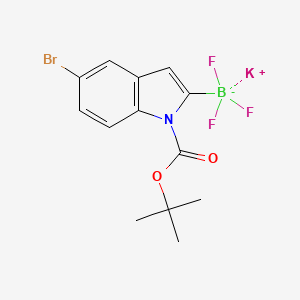
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
The synthesis of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-indole.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) to form 5-bromo-1-(tert-butoxycarbonyl)-1H-indole.
Borylation: The protected indole is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding boronic ester.
Conversion to Trifluoroborate: The boronic ester is then converted to the trifluoroborate salt using potassium trifluoroborate under appropriate conditions.
Chemical Reactions Analysis
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted indole derivatives.
Scientific Research Applications
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Organic Synthesis: It is used as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the bromine atom allows for further functionalization through substitution reactions.
Comparison with Similar Compounds
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other boron-containing compounds, such as:
Potassium (5-bromo-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl protection, making it less stable in certain reactions.
Potassium (5-chloro-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Potassium (5-bromo-1-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its reactivity and stability.
Properties
Molecular Formula |
C13H13BBrF3KNO2 |
|---|---|
Molecular Weight |
402.06 g/mol |
IUPAC Name |
potassium;[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide |
InChI |
InChI=1S/C13H13BBrF3NO2.K/c1-13(2,3)21-12(20)19-10-5-4-9(15)6-8(10)7-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
RYQAFJSYDXYCBO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















